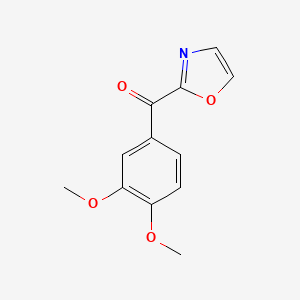

2-(3,4-Dimethoxybenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicine: Targeted Drug Delivery Systems

2-(3,4-Dimethoxybenzoyl)oxazole: has potential applications in the development of targeted drug delivery systems. Its structural properties could be utilized to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing treatment efficacy and reducing side effects .

Material Science: Advanced Polymer Synthesis

In material science, this compound can contribute to the synthesis of advanced polymers. Its oxazole ring can be incorporated into polymer backbones to impart rigidity and thermal stability, which are crucial for high-performance materials .

Environmental Science: Pollutant Detection

The unique chemical structure of 2-(3,4-Dimethoxybenzoyl)oxazole may be applied in environmental science for the detection of pollutants. It could serve as a molecular building block for sensors that react with specific contaminants, changing color or fluorescence to indicate their presence .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, this compound’s derivatives could be used as stationary phases in chromatography. Their selective interaction with various analytes can improve the separation and identification of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

2-(3,4-Dimethoxybenzoyl)oxazole: might be used in biochemistry for enzyme inhibition studies. By binding to active sites or allosteric sites, it can help in understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes .

Pharmacology: Pharmacokinetic Modulation

In pharmacology, modifying drugs with 2-(3,4-Dimethoxybenzoyl)oxazole could alter their pharmacokinetic properties. This can lead to changes in absorption, distribution, metabolism, and excretion (ADME) profiles, optimizing drug performance .

Organic Synthesis: Heterocyclic Compound Synthesis

Finally, in organic synthesis, 2-(3,4-Dimethoxybenzoyl)oxazole is valuable for constructing heterocyclic compounds. Its reactivity allows for the formation of diverse heterocycles, which are integral to many pharmaceuticals and agrochemicals .

Zukünftige Richtungen

The future directions for “2-(3,4-Dimethoxybenzoyl)oxazole” could involve the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . This could help in overcoming drug resistances, increasing bioactivities, and making remarkable contributions .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-4-3-8(7-10(9)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGXFEMZUXHDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=NC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642119 |

Source

|

| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-38-8 |

Source

|

| Record name | (3,4-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)